2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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Overview
Description
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound that contains a pyrrolo-pyrimidine core structureThe compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo-pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used.
Major Products Formed
Oxidation: N-oxides of the pyrrolo-pyrimidine core.
Reduction: Reduced forms of the pyrrolo-pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
- Pyrrolo[3,4-d]pyrimidine analogs
Uniqueness
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.2ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;;/h1-5,7,13H,6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDYFNMODJPPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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